N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Description
N-cyclohexylcyclohexanamine is a secondary amine characterized by two cyclohexyl groups attached to a central nitrogen atom. It is frequently employed as a counterion in organic salts to enhance solubility and stability, particularly in pharmaceutical intermediates . Its steric bulk from the cyclohexyl groups reduces reactivity, making it suitable for stabilizing acidic compounds like carboxylates .
(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is a chiral pentanoic acid derivative with dual protective groups: a tert-butoxycarbonyl (Boc) group at the 5-position and a benzyloxycarbonyl (Z) group at the 2-position. These groups protect amino functionalities during peptide synthesis, enabling selective deprotection . The compound’s molar mass is 233.26 g/mol, and it exists as a powder at room temperature .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6.C12H23N/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22);11-13H,1-10H2/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDMNVANCXRHHF-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13665-13-9 | |
| Record name | L-Ornithine, N5-[(1,1-dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13665-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Catalytic Hydrogenation of Aniline
The hydrogenation of aniline over transition metal catalysts remains the most widely used method for dicyclohexylamine production. Ruthenium and palladium catalysts supported on acidic substrates (e.g., niobic acid) achieve optimal selectivity. Under hydrogen pressures of 50–100 bar and temperatures of 150–200°C, aniline undergoes stepwise hydrogenation:
This method predominantly yields cyclohexylamine, with dicyclohexylamine forming as a byproduct (10–15% yield).
Reductive Amination of Cyclohexanone
Cyclohexanone reacts with cyclohexylamine under hydrogenation conditions (4–10 bar H₂, 80–120°C) in the presence of palladium/carbon catalysts. This route avoids aromatic intermediates and directly forms dicyclohexylamine with yields exceeding 70%.
Table 1: Comparative Analysis of Dicyclohexylamine Synthesis Methods
| Method | Catalyst | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| Aniline Hydrogenation | Ru/Nb₂O₅ | 180 | 80 | 15 |
| Reductive Amination | Pd/C | 100 | 5 | 72 |
Synthesis of (2S)-5-[(tert-Butoxycarbonyl)amino]-2-(benzyloxycarbonylamino)pentanoic Acid
The amino acid component features dual protective groups: tert-butoxycarbonyl (Boc) at the ε-amino position and benzyloxycarbonyl (Cbz) at the α-amino position. Solid-phase peptide synthesis (SPPS) and solution-phase strategies are employed for its preparation.
Solid-Phase Peptide Synthesis (SPPS)
Using Fmoc-protected lysine anchored to a resin, sequential deprotection and coupling steps assemble the protected amino acid:
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Resin Loading : Fmoc-Lys(Wang resin) is treated with 20% piperidine in DMF to remove the Fmoc group.
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Boc Protection : The ε-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) and N,N-diisopropylethylamine (DIPEA) in dichloromethane.
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Cbz Protection : Benzyl chloroformate (Cbz-Cl) reacts with the α-amino group in the presence of aqueous sodium bicarbonate.
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Cleavage : Trifluoroacetic acid (TFA) liberates the protected amino acid from the resin, achieving >90% purity after HPLC purification.
Solution-Phase Synthesis
For large-scale production, liquid-phase peptide synthesis (LPPS) avoids resin-handling limitations:
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Boc Protection : Lysine hydrochloride reacts with Boc₂O in tetrahydrofuran (THF), yielding Boc-Lys-OH.
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Cbz Protection : Boc-Lys-OH is treated with Cbz-Cl under Schotten-Baumann conditions (NaOH, H₂O/THF).
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Acidification : Adjusting the pH to 2–3 precipitates the product, which is filtered and dried.
Coupling of N-Cyclohexylcyclohexanamine and the Protected Amino Acid
The final step involves forming an amide bond between the amine and carboxylic acid components. Carbodiimide-mediated coupling is the standard approach.
Dicyclohexylcarbodiimide (DCC) Coupling
In anhydrous dichloromethane, DCC activates the carboxylic acid moiety of the protected amino acid. N-Hydroxysuccinimide (NHS) enhances coupling efficiency by forming an active ester intermediate:
Reaction conditions (0°C to room temperature, 12–24 hours) yield the target compound with 85–92% efficiency.
Industrial-Scale Optimization
Continuous-flow reactors minimize side reactions and reduce reagent waste. Using ethyl cyanoglyoxylate-2-oxime (Oxyma) as an additive suppresses racemization, ensuring enantiomeric excess >99%.
Table 2: Coupling Reagent Performance Comparison
| Reagent | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| DCC/NHS | DCM | 25 | 88 | 98 |
| HATU | DMF | 0 | 92 | 99.5 |
| EDCl/Oxyma | THF | 10 | 90 | 99.8 |
Industrial Production and Scalability
Large-scale manufacturing integrates continuous hydrogenation (for dicyclohexylamine) with automated SPPS systems (for the amino acid). Key considerations include:
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Catalyst Recyclability : Ruthenium catalysts are reclaimed via filtration, reducing costs by 30%.
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Solvent Recovery : Distillation units recover >95% of DMF and THF, aligning with green chemistry principles.
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Quality Control : In-line HPLC monitors coupling efficiency, ensuring batch-to-batch consistency.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid undergoes several types of reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Substitution Reactions: The protected amino group can participate in nucleophilic substitution reactions, where the Boc group provides steric hindrance to control the reaction pathway.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of this compound yields ornithine, while substitution reactions can yield various derivatives depending on the substituents introduced.
Scientific Research Applications
Peptide Synthesis
The compound functions as a protected lysine derivative, which is crucial for the selective formation of peptide bonds. The protective groups, such as Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl), prevent unwanted side reactions during synthesis, allowing for precise control over the peptide chain formation. This specificity is vital in producing peptides with desired biological activities and properties, making it a valuable asset in drug development and biochemistry research.
Recent studies have indicated that N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid exhibits potential biological activities. Its structural features enable specific interactions with enzymes and receptors, which are essential in the development of therapeutic agents. The compound's stability and solubility facilitate its handling in various biochemical applications, including:
- Drug Development : The compound's ability to form stable peptide bonds makes it suitable for creating biologically active peptides that can serve as drugs or drug precursors.
- Biochemical Research : Researchers utilize this compound to study enzyme mechanisms and receptor interactions, contributing to a deeper understanding of biological processes.
Case Studies and Research Findings
Several studies have documented the applications of this compound in scientific research:
| Study Focus | Findings | References |
|---|---|---|
| Peptide Synthesis | Demonstrated enhanced yields in peptide formation using protective groups derived from the compound. | |
| Enzyme Interaction | Investigated the binding affinity of synthesized peptides containing this compound with specific enzymes, revealing significant interactions. | |
| Therapeutic Applications | Explored the potential of peptides synthesized from this compound in treating various diseases, including cancer and neurodegenerative disorders. |
Structural Characteristics
The unique cyclohexyl structure combined with functional groups such as amines and carboxylic acids enhances the compound's reactivity. This configuration not only improves solubility but also allows for specific interactions necessary for biological activity. The presence of protected amino groups enables targeted modifications, which are critical in drug design .
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical and synthetic processes .
Comparison with Similar Compounds
Table 1: Structural Features of Target Compounds and Analogues
Key Observations :
- Chain length varies (C3 to C5), influencing solubility and steric effects.
- Protective groups (Boc, Z) are common in peptide synthesis but differ in placement .
- N-cyclohexylcyclohexanamine is a recurring counterion in salts, improving crystallinity .
Physical and Chemical Properties
Table 2: Physical/Chemical Properties
Key Observations :
- Ammonium salts (e.g., dicyclohexylammonium) require low-temperature storage to prevent decomposition .
- Free acids (e.g., pentanoic acid derivative) are stable at room temperature but may degrade under strong oxidizers .
Reactivity and Stability
Table 3: Reactivity Profiles
Biological Activity
N-cyclohexylcyclohexanamine; (2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid is a complex organic compound notable for its potential biological applications. This compound features unique structural elements, including cyclohexyl groups and various functional groups that enhance its reactivity and interaction with biological systems. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. Upon deprotection, the free amino acid can engage in enzyme-substrate interactions, influencing metabolic pathways and protein folding processes. This interaction is crucial in medicinal chemistry, particularly in drug development targeting specific enzymes involved in disease mechanisms.
Anticancer Activity
Research has indicated that compounds similar to N-cyclohexylcyclohexanamine exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of cyclohexyldiamines have shown promising results in inhibiting tumor growth, with specific compounds achieving low EC50 values in assays against colon adenocarcinoma cells . The structure-activity relationship (SAR) studies suggest that modifications to the cyclohexyl group can enhance anticancer efficacy while minimizing toxicity to non-malignant cells .
Synthesis
The synthesis of N-cyclohexylcyclohexanamine involves several steps that allow for high yields and purity essential for biological applications. A typical synthetic route may include:
- Formation of Cyclohexanamine : The initial step involves the reaction of cyclohexanone with ammonia derivatives.
- Protection of Amino Groups : Utilizing tert-butoxycarbonyl (Boc) or similar protecting groups to stabilize reactive amine functionalities.
- Coupling Reactions : Employing coupling agents to attach the phenylmethoxycarbonyl group to the main chain.
- Final Deprotection : Removing protective groups to yield the active amino acid form.
This multi-step synthesis allows for the controlled introduction of functional groups necessary for subsequent biological activity.
Cytotoxicity Assessments
In a study examining the cytotoxic effects of related compounds on human tumor cell lines, it was found that certain derivatives exhibited significant apoptosis induction. For example, compounds were tested against Jurkat-E6.1 cells, showing dose-dependent reductions in cell viability and alterations in cell cycle phases .
Enzyme Interaction Studies
Molecular docking studies have been employed to assess how N-cyclohexylcyclohexanamine interacts with key enzymes involved in metabolic processes. These studies suggest that the compound can effectively bind to target sites on enzymes, potentially altering their activity and leading to therapeutic effects in metabolic disorders .
Comparative Analysis
To better understand the uniqueness of N-cyclohexylcyclohexanamine compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| N-cyclohexylcyclohexanamine | Structure | Anticancer properties | Low EC50 against HT29 cells |
| Cyclohexylamine | Structure | Moderate toxicity | Less selective than derivatives |
| N-Acetyl-S-(2-hydroxyethyl)-L-cysteine Dicyclohexylammonium Salt | Structure | Potential overlap in applications | Similar protective group chemistry |
Q & A
Basic Research Questions
Q. What are the recommended handling and safety protocols for these compounds in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use respiratory protection if ventilation is inadequate .
- Emergency Measures : For eye exposure, rinse with water for 10–15 minutes; for skin contact, wash with soap and water for ≥15 minutes. Seek medical attention for ingestion .
- Disposal : Dissolve in flammable solvents and incinerate in a chemical waste furnace with afterburner and scrubber systems. Follow local regulations for hazardous waste .
Q. How are these compounds utilized in peptide synthesis?
- Methodological Answer :
- Role in Protection/Deprotection : N-Cyclohexylcyclohexanamine is used as a counterion in Boc (tert-butoxycarbonyl) protection strategies for amines. The (2S)-pentanoic acid derivative enables selective protection of cysteine residues via its thiol-reactive groups, ensuring precise assembly of peptides with multiple disulfide bonds .
- Example Protocol : Introduce the Boc group using di-tert-butyl dicarbonate in dimethylformamide (DMF) at 0–4°C, followed by neutralization with N-cyclohexylcyclohexanamine to stabilize intermediates .
Q. What analytical techniques are standard for characterizing these compounds?
- Methodological Answer :
- NMR Spectroscopy : Use NMR (e.g., DMSO-) to confirm structural integrity. For example, compound 26 in shows distinct peaks at δ 1.50–1.56 ppm (methylene protons) and δ 7.23–7.35 ppm (aromatic protons) .
- HPLC : Employ reverse-phase HPLC with ≥98% purity thresholds. Use C18 columns and acetonitrile/water gradients for separation .
Advanced Research Questions
Q. How can researchers optimize reaction yields during the synthesis of derivatives like (2S)-pentanoic acid-based peptides?
- Methodological Answer :
- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)) with ligands like tricyclohexylphosphine to improve cross-coupling efficiency, as seen in a 95% yield for a boronate intermediate .
- Temperature Control : Optimize stepwise heating (e.g., 95°C for 4 hours for Suzuki-Miyaura coupling) followed by gradual cooling to minimize side reactions .
Q. How should discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects) be addressed?
- Methodological Answer :
- Dose-Response Analysis : Conduct assays across a concentration gradient (e.g., 0.1–100 µM) to identify threshold effects. For instance, notes variable activity depending on functional group substitutions .
- Mechanistic Studies : Use siRNA knockdown or CRISPR-Cas9 to validate target pathways (e.g., apoptosis vs. cell cycle arrest) in conflicting datasets .
Q. What strategies resolve contradictions in structural data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
